Structural Profiling and Synthetic Workflows of 3-(Boc-amino)cyclohexanecarboxylic Acid in Drug Development
Structural Profiling and Synthetic Workflows of 3-(Boc-amino)cyclohexanecarboxylic Acid in Drug Development
Executive Summary
In the landscape of modern drug development and peptidomimetic design, conformationally restricted scaffolds are paramount for enhancing target binding affinity and metabolic stability. 3-(Boc-amino)cyclohexanecarboxylic acid serves as a critical bifunctional building block in this domain 1[1]. By embedding an amino acid motif within a rigid cyclohexane ring, it dictates precise 3D spatial arrangements (such as β -turns) that linear amino acids cannot achieve 2[2]. This technical guide delineates the physicochemical mass properties, structural causality, and a self-validating synthetic protocol for utilizing this compound in advanced medicinal chemistry.
Physicochemical Profiling: Molecular Weight vs. Exact Mass
A frequent point of failure in synthetic validation is the conflation of average molecular weight with monoisotopic exact mass. For a compound like 3-(Boc-amino)cyclohexanecarboxylic acid, distinguishing between these two metrics is non-negotiable for accurate High-Resolution Mass Spectrometry (HRMS) analysis.
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Average Molecular Weight (243.30 g/mol ) : Calculated using the standard atomic weights of the elements, which account for natural isotopic abundance. This value is strictly used for macroscopic stoichiometry (e.g., weighing out reagents for a reaction) 3[3].
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Monoisotopic Exact Mass (243.147 g/mol ) : Calculated using the mass of the most abundant isotope of each element ( 12C , 1H , 14N , 16O ). In HRMS, this is the exact mass targeted for identifying the [M+H]+ or [M−H]− ion peaks 4[4].
Quantitative Data Summary
| Parameter | Value | Analytical & Synthetic Significance |
| Molecular Formula | C12H21NO4 | Defines the atomic composition for elemental analysis. |
| Average Molecular Weight | 243.30 g/mol | Utilized for macroscopic stoichiometric calculations. |
| Monoisotopic (Exact) Mass | 243.147 g/mol | Critical for HRMS identification and mass shift tracking. |
| CAS Number (cis-isomer) | 222530-33-8 | Identifies the relative stereochemistry for structural databases. |
| CAS Number (1R,3S-isomer) | 222530-39-4 | Identifies the absolute enantiomer for targeted receptor binding. |
Structural Causality in Medicinal Chemistry
The architectural design of 3-(Boc-amino)cyclohexanecarboxylic acid is highly intentional:
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The Cyclohexane Core : The aliphatic ring introduces significant hydrophobic bulk and conformational rigidity. When incorporated into a peptide chain, the restricted rotation around the Cα−Cβ bonds forces the molecule into a defined trajectory, which can drastically lower the entropic penalty upon binding to a target protein 2[2].
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The tert-Butoxycarbonyl (Boc) Group : The Boc group is an acid-labile protecting group. Its causality lies in its orthogonality to base-labile groups (like Fmoc) and hydrogenation-labile groups (like Cbz). This allows chemists to selectively deprotect the amine without disturbing other delicate functional groups or stereocenters in a complex multi-step synthesis 1[1].
Experimental Methodology: Self-Validating Deprotection Protocol
To utilize this scaffold, the Boc group must be removed to liberate the reactive amine. The following protocol is designed as a self-validating system , ensuring that the reaction is driven to completion and analytically verified before proceeding to downstream amide coupling.
Step-by-Step Methodology
Phase 1: Acidic Cleavage
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Solvation : Dissolve 1.0 equivalent of 3-(Boc-amino)cyclohexanecarboxylic acid in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
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Causality: DCM is selected because its non-coordinating, non-polar nature effectively solubilizes the starting material and stabilizes the transition states without participating in nucleophilic side reactions.
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Deprotection : Slowly add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of TFA to DCM. Stir at room temperature ( 25∘C ) for 1 hour.
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Causality: The strong acid protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation and carbon dioxide. The tert-butyl cation rapidly loses a proton to form isobutylene gas. According to Le Chatelier’s principle, the irreversible escape of gaseous CO2 and isobutylene drives the reaction to 100% completion.
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Phase 2: In-Process Control (IPC) & Self-Validation 3. HRMS Validation : Take a 10 μL aliquot of the reaction mixture, dilute in LC-MS grade Acetonitrile, and inject into an ESI+ HRMS system.
- Self-Validating Metric: The operator must observe the complete disappearance of the parent monoisotopic mass ( [M+H]+m/z244.154 ) and the appearance of the deprotected 3-aminocyclohexanecarboxylic acid ( [M+H]+m/z144.102 ) 5[5]. A precise mass shift of Δ=−100.052 Da (corresponding to the loss of C5H8O2 ) confirms quantitative cleavage.
Phase 3: Amide Coupling 4. Activation & Conjugation : Concentrate the validated reaction mixture in vacuo to remove residual TFA. Re-dissolve the residue in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA, followed by the target amine.
- Causality: HATU rapidly forms an active ester with the carboxylic acid moiety. DIPEA is strictly required to neutralize any trace TFA salts and act as a non-nucleophilic base to catalyze the amide bond formation.
Analytical Workflow Visualization
Workflow of 3-(Boc-amino)cyclohexanecarboxylic acid deprotection and HRMS validation.
References
- Title: cis-3-(Boc-amino)cyclohexanecarboxylic acid = 98.
- Title: Buy 3-(Boc-amino)cyclohexanecarboxylic acid (EVT-3154102)
- Title: CYCLOHEXANECARBOXYLIC ACID, 3-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]-, (1R,3S)-(CAS# 222530-39-4)
- Title: CAS 222530-39-4: Cyclohexanecarboxylicacid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1R,3S)
- Title: 3-Aminocyclohexanecarboxylic acid | CAS#:16636-51-4 Source: Chemsrc URL
